(2-Acetylphenyl)cyanamide
CAS No.: 75106-14-8
Cat. No.: VC18843447
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75106-14-8 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | (2-acetylphenyl)cyanamide |
| Standard InChI | InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
| Standard InChI Key | ALBGUXLMHZOHSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CC=C1NC#N |
Introduction
Physicochemical Properties
Basic Properties
Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of (2-Acetylphenyl)cyanamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Exact Mass | 160.0637 g/mol |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface | 55.1 Ų |
The compound’s logP value of ~1.2 indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents. Its polar surface area of 55.1 Ų aligns with molecules capable of moderate membrane permeability, a trait relevant to drug design.
Spectroscopic Characteristics
While experimental spectra are scarce, analogous cyanamides exhibit distinct infrared (IR) absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) . Nuclear magnetic resonance (NMR) data for the compound remain unpublished, but theoretical predictions suggest the following shifts:
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¹H NMR: δ 2.6 (s, 3H, COCH₃), 7.4–8.1 (m, 4H, aromatic H), 8.3 (s, 1H, NH).
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¹³C NMR: δ 26.8 (COCH₃), 118.5 (C≡N), 128–140 (aromatic C), 198.2 (C=O).
Synthesis and Preparation
Reaction Pathways
The synthesis typically involves the condensation of 2-acetylphenylamine with cyanamide (NH₂-C≡N) under acidic or catalytic conditions (Equation 1):
Solvents: Dichloromethane (DCM) or acetonitrile are preferred due to their ability to dissolve both aromatic amines and cyanamide derivatives.
Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate the reaction by polarizing the carbonyl group, though yields remain moderate (50–65%).
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications and Research Findings
Medicinal Chemistry
Though direct studies are lacking, structurally related cyanamides exhibit:
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Anticancer Activity: Inhibition of aldehyde dehydrogenase (ALDH), a target in cancer stem cell therapy .
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Antioxidant Properties: Scavenging of reactive oxygen species (ROS) via the cyanamide moiety .
(2-Acetylphenyl)cyanamide’s acetyl group may enhance binding to hydrophobic enzyme pockets, warranting exploration in kinase or protease inhibition.
Materials Science
Cyanamides participate in coordination chemistry, forming complexes with transition metals (e.g., Cu, Fe). Such complexes could serve as catalysts or precursors for metal-organic frameworks (MOFs) .
Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain unstudied.
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Synthetic Optimization: Higher-yield routes using green chemistry principles are needed.
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